Cas no 73474-62-1 (4-(5-Chloropyridin-2-yl)oxyaniline)

4-(5-Chloropyridin-2-yl)oxyaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-[(5-chloro-2-pyridinyl)oxy]-
- SCHEMBL5370044
- DB-425808
- 4-(5-chloropyridin-2-yl)oxyaniline
- Z404017092
- 4-[(5-Chloro-2-pyridinyl)oxy]benzenamine
- EN300-55360
- CS-0251610
- 4-[(5-chloropyridin-2-yl)oxy]aniline
- AKOS009393858
- G21444
- 73474-62-1
- 4-(5-Chloropyridin-2-yl)oxyaniline
-
- インチ: InChI=1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2
- InChIKey: QBVYTFQMWSDIJO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1N)OC2=NC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 220.0403406g/mol
- どういたいしつりょう: 220.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(5-Chloropyridin-2-yl)oxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55360-0.5g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
Enamine | EN300-55360-0.25g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
Enamine | EN300-55360-2.5g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
TRC | B406493-250mg |
4-[(5-Chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-55360-0.05g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
1PlusChem | 1P019Y2K-500mg |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 500mg |
$316.00 | 2025-03-04 | |
1PlusChem | 1P019Y2K-5g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 5g |
$1185.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322280-10g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 10g |
¥33919.00 | 2024-07-28 | |
A2B Chem LLC | AV42876-10g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 10g |
$1452.00 | 2024-04-19 | |
TRC | B406493-25mg |
4-[(5-Chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 25mg |
$ 50.00 | 2022-06-07 |
4-(5-Chloropyridin-2-yl)oxyaniline 関連文献
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
4-(5-Chloropyridin-2-yl)oxyanilineに関する追加情報
Professional Introduction to 4-(5-Chloropyridin-2-yl)oxyaniline (CAS No. 73474-62-1)
4-(5-Chloropyridin-2-yl)oxyaniline, with the chemical formula C9H8ClN2O, is a significant compound in the field of pharmaceutical and chemical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chloropyridine and aniline moieties in its molecular structure imparts distinct reactivity and functional characteristics, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure consists of a pyridine ring substituted with a chlorine atom at the 5-position and an aniline group linked through an oxygen atom at the 4-position. This arrangement not only contributes to its chemical diversity but also opens up numerous possibilities for further functionalization and derivatization. The chloropyridin-2-yl moiety is particularly noteworthy, as it can participate in various chemical reactions, including nucleophilic substitution and metal coordination, which are pivotal in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological properties of 4-(5-Chloropyridin-2-yl)oxyaniline and its derivatives. Researchers have been investigating its potential as a scaffold for developing novel therapeutic agents. One of the most promising areas of research is its application in anticancer therapy. Studies have shown that compounds with similar structural motifs can interfere with key cellular pathways involved in cancer progression, such as tyrosine kinase inhibition.
The aniline group in the molecule is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which are crucial for drug-receptor binding. This property makes 4-(5-Chloropyridin-2-yl)oxyaniline a compelling candidate for designing small-molecule inhibitors targeting various biological receptors. Furthermore, the chlorine substituent on the pyridine ring can enhance the lipophilicity of the compound, improving its ability to cross biological membranes, which is essential for drug absorption and efficacy.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of 4-(5-Chloropyridin-2-yl)oxyaniline. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound might interact with biological systems. These studies have also highlighted the importance of optimizing the substitution pattern on the pyridine ring to enhance binding affinity and reduce off-target effects.
The synthesis of 4-(5-Chloropyridin-2-yl)oxyaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by condensation or coupling reactions. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it more feasible to produce larger quantities of the compound for research purposes.
In addition to its pharmaceutical applications, 4-(5-Chloropyridin-2-yl)oxyaniline has shown potential in materials science. Its ability to form stable complexes with metals makes it useful in developing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its importance not only in drug discovery but also in broader chemical research.
The regulatory landscape for compounds like 4-(5-Chloropyridin-2-yl)oxyaniline is continually evolving. Regulatory agencies require comprehensive data on their safety and efficacy before they can be approved for therapeutic use. Researchers must adhere to stringent guidelines during preclinical and clinical studies to ensure that these compounds are safe for human consumption. The development of robust analytical methods for characterizing 4-(5-Chloropyridin-2-yl)oxyaniline and its derivatives is crucial for meeting these regulatory requirements.
Future research directions for 4-(5-Chloropyridin-2-yl)oxyaniline include exploring its role in treating neurological disorders. Preliminary studies suggest that compounds with similar structural features may modulate neurotransmitter activity, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, investigating its antimicrobial properties could lead to new strategies for combating antibiotic-resistant bacteria.
The impact of 4-(5-Chloropyridin-2-yl)oxyaniline extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly investing in developing novel drugs based on promising scaffolds like this one. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into viable therapeutics that can improve patient outcomes.
In conclusion, 4-(5-Chloropyridin-2-yl)oxyaniline (CAS No. 73474-62-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases, as well as a versatile material for advanced applications. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in future scientific advancements.
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